molecular formula C17H18O4 B8678604 Procromil CAS No. 60400-86-4

Procromil

Cat. No.: B8678604
CAS No.: 60400-86-4
M. Wt: 286.32 g/mol
InChI Key: DLKZWVIRKURGIR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROCROMIL involves several key steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

PROCROMIL undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, such as converting ketones to alcohols.

    Substitution: Substitution reactions can occur at various positions on the naphthopyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon is commonly used for reduction.

    Substitution: Reagents such as alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Mechanism of Action

PROCROMIL exerts its effects by binding to the FcεRI receptor on mast cells, thereby inhibiting the production of histamines. This action stabilizes the mast cells and prevents allergic reactions. The compound’s lipophilicity allows it to be absorbed through the gastrointestinal tract, enhancing its efficacy .

Comparison with Similar Compounds

PROCROMIL is similar to other anti-allergic compounds such as disodium cromoglycate. it is unique in its higher lipophilicity and oral bioavailability. Similar compounds include:

    Disodium cromoglycate: Less lipophilic and primarily used as an inhaler.

    Ketotifen: Another mast cell stabilizer with different structural properties.

    Nedocromil: Similar mechanism but different chemical structure.

This compound’s uniqueness lies in its combination of lipophilicity and mast cell stabilization, making it a valuable compound for research despite its potential carcinogenic effects .

Properties

CAS No.

60400-86-4

Molecular Formula

C17H18O4

Molecular Weight

286.32 g/mol

IUPAC Name

4-oxo-10-propyl-6,7,8,9-tetrahydrobenzo[g]chromene-2-carboxylic acid

InChI

InChI=1S/C17H18O4/c1-2-5-12-11-7-4-3-6-10(11)8-13-14(18)9-15(17(19)20)21-16(12)13/h8-9H,2-7H2,1H3,(H,19,20)

InChI Key

DLKZWVIRKURGIR-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C2CCCCC2=CC3=C1OC(=CC3=O)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 10-propyl-6,7,8,9-tetrahydro-4-thioxo-4H-naphtho[2,3-b]pyran-2-carboxylic acid (0.025 g), methyl iodide (3 drops), acetone (10 ml) and water (4 drops) was stirred in the dark at ambient temperature for 2 days. Concentration of the reaction mixture in vacuo gave a brown solid which on crystallisation from acetone gave the title compound as a light-yellow solid, mp 245°-8°.
Name
10-propyl-6,7,8,9-tetrahydro-4-thioxo-4H-naphtho[2,3-b]pyran-2-carboxylic acid
Quantity
0.025 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of the product of step (e) (0.3 g), in water (25 ml) was acidified with 2 N hydrochloric acid. The precipitated organic acid was filtered off washed with water and dried to give the title compound as a white solid, (0.24 g), mp 245°-8°.
Name
product
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a refluxing solution of 4-oxo-10-(2-oxopropyl)-6,7,8,9-tetrahydro-4H-naphtho[2,3-b]pyran-2-carboxylic acid (3.1 g) in water (100 ml) containing sodium hydroxide (0.12 g) was added portion-wise sodium borohydride (3.04 g). The resulting mixture was heated under reflux for 2 hours. After cooling the solution was acidified with concentrated hydrochloric acid and the precipitate filtered off, washed with water and dried giving the title compound as a white solid, mp 235°.
Name
4-oxo-10-(2-oxopropyl)-6,7,8,9-tetrahydro-4H-naphtho[2,3-b]pyran-2-carboxylic acid
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
0.12 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.04 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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